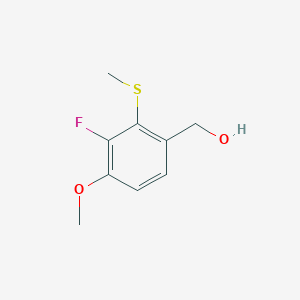
(3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H11FO2S. This compound is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyphenol and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The fluoro, methoxy, and methylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)methanol
- (3-Fluoro-4-methylthio)phenylmethanol
- (3-Fluoro-2-methoxy-4-(methylthio)phenyl)methanol
Uniqueness
(3-Fluoro-4-methoxy-2-(methylthio)phenyl)methanol is unique due to the presence of both methoxy and methylthio groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H11FO2S |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(3-fluoro-4-methoxy-2-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2S/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4,11H,5H2,1-2H3 |
Clé InChI |
BZOLHEAZFNMYEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CO)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


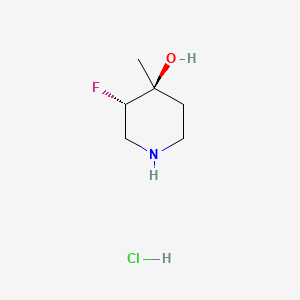
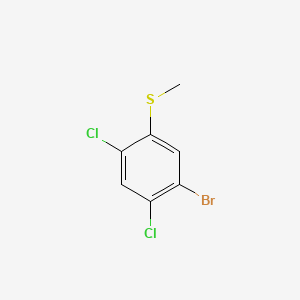
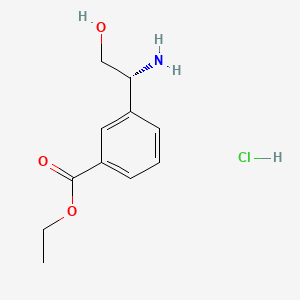

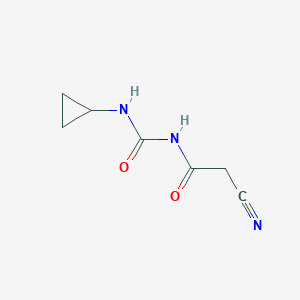
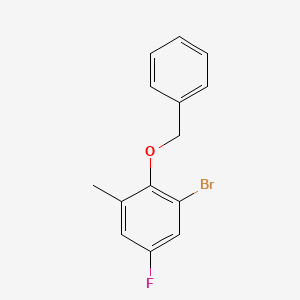
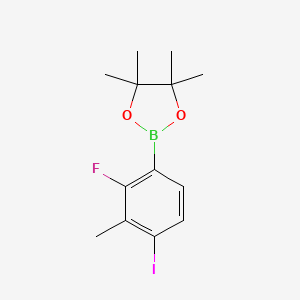
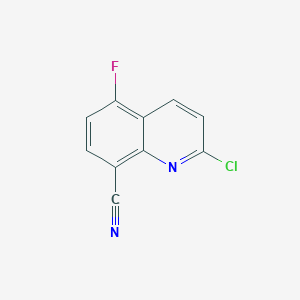
![Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14026412.png)
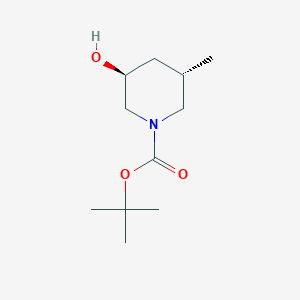
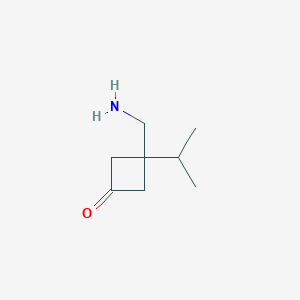
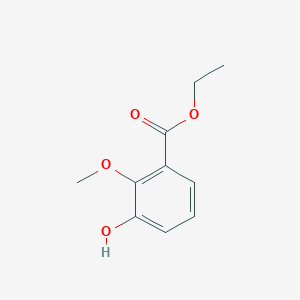
![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)

